2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction generally starts with the condensation of α-halo ketones with thioureas under acidic conditions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in thiazole chemistry, where substituents on the ring can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the thiazole ring .
Scientific Research Applications
2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-(2-Acetamido-4-(4-ethoxyphenyl)thiazol-5-yl)acetic acid apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the acetamido and ethoxyphenyl groups can influence its interaction with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-acetamido-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-11-6-4-10(5-7-11)14-12(8-13(19)20)22-15(17-14)16-9(2)18/h4-7H,3,8H2,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
LMEQILJVKFOOKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
Origin of Product |
United States |
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